Maltitol

Descripción general

Descripción

El Maltitol es un alcohol de azúcar (poliol) utilizado como sustituto del azúcar y laxante. Tiene entre el 75% y el 90% del dulzor de la sacarosa (azúcar de mesa) y propiedades casi idénticas, excepto en el pardeamiento . El this compound se conoce químicamente como 4-O-α-glucopiranosil-D-sorbitol y se utiliza en productos comerciales con nombres comerciales como Lesys, Maltisweet y SweetPearl . Se utiliza comúnmente en productos sin azúcar como caramelos, chicles, chocolates, productos horneados y helados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Maltitol se produce mediante la hidrogenación de la maltosa, que se obtiene del almidón . El proceso implica la hidrogenación catalítica de la maltosa en presencia de un catalizador de níquel a alta presión y temperatura .

Métodos de producción industrial: En entornos industriales, el jarabe de this compound se produce mediante la hidrogenación del jarabe de maíz, una mezcla de carbohidratos producida por la hidrólisis del almidón . Este producto contiene entre el 50% y el 80% de this compound en peso, y el resto es principalmente sorbitol y una pequeña cantidad de otras sustancias relacionadas con el azúcar .

Análisis De Reacciones Químicas

Hydrolysis and Digestive Breakdown

Maltitol undergoes partial enzymatic hydrolysis in the small intestine, producing glucose and sorbitol . This reaction occurs at a slower rate compared to sucrose but faster than other sugar alcohols like lactitol .

In Vitro Hydrolysis Rates :

| Compound | Hydrolysis Rate (Relative to Sucrose) | Experimental Model |

|---|---|---|

| This compound | 69% | Gnotobiotic rat study |

| Sucrose | 99% | Same model |

| Lactitol | 30% | Comparative data |

Notes :

-

Hydrolysis is catalyzed by intestinal α-glucosidases.

-

Residual unhydrolyzed this compound is fermented by colonic microbiota, producing short-chain fatty acids .

Thermal and Acidic Stability

This compound demonstrates high thermal and acidic stability, critical for food-processing applications :

Thermal Decomposition :

| Temperature Range | Observation |

|---|---|

| <150°C | No decomposition (70% solution stable) |

| 170°C | Partial decomposition after 1 hour |

| >200°C | Rapid decomposition and discoloration |

Acid Stability :

Maillard Reaction Inertness

Unlike reducing sugars, this compound lacks a free aldehyde group, rendering it non-reactive in Maillard browning reactions. This property makes it ideal for heat-processed foods requiring color stability .

Comparative Reactivity :

| Compound | Maillard Reactivity (Relative to Glucose) |

|---|---|

| This compound | 0% (non-reactive) |

| Glucose | 100% |

| Lactose | 80% |

Microbial Fermentation

Fermentation Byproducts :

-

Lactic acid

-

Acetic acid

-

Carbon dioxide

Oxidative Reactions

Oxidation Pathway :

Aplicaciones Científicas De Investigación

Applications in the Food Industry

Maltitol finds extensive use across various food categories:

- Bakery Products : It is utilized in baked goods to enhance sweetness while maintaining moisture and texture. This compound contributes to the browning reaction during baking, improving the aesthetic quality of products .

- Confectionery : this compound is commonly found in chocolates, chewing gums, and hard candies. Its properties allow for a desirable mouthfeel and prevent excessive crystallization, which can affect texture .

- Dairy Products : It is added to yogurt and ice creams as a bulking agent while reducing overall sugar content .

- Dietary Supplements : this compound serves as a filler in tablets and powders, providing sweetness without significant caloric contribution .

Health Implications

Research indicates that this compound poses minimal risk at lower doses; however, excessive consumption can lead to gastrointestinal issues such as diarrhea due to its incomplete absorption in the small intestine. The compound is metabolized primarily through fermentation by intestinal flora, resulting in gas production . A study comparing this compound with sucrose showed that this compound elicited lower peaks of plasma glucose and insulin, suggesting it may be more suitable for diabetic individuals .

Analytical Determination Methods

High-performance liquid chromatography (HPLC) is the primary method for determining this compound levels in food products. This technique allows for accurate quantification and ensures compliance with safety regulations within the food industry .

Case Studies

- Metabolic Study : A comparative study involving eight subjects demonstrated that this compound resulted in significantly lower plasma glucose and insulin responses than sucrose after ingestion. The findings suggest that this compound may be beneficial for blood sugar management in diabetic diets .

- Sensory Evaluation : A study on this compound biscuits indicated that products made with this compound received favorable hedonic scores compared to those made with other sweeteners like sorbitol. This highlights this compound's potential to enhance consumer acceptance of reduced-sugar products .

Summary Table of this compound Properties

| Property | This compound | Sucrose |

|---|---|---|

| Sweetness | 85-95% of sucrose | 100% |

| Caloric Value | 2.4 kcal/g | 4 kcal/g |

| Glycemic Index | 36 (crystalline), 52 (syrup) | 65 |

| Primary Use | Sugar substitute | General sweetener |

| Gastrointestinal Effects | Possible diarrhea at high doses | Generally well-tolerated |

Mecanismo De Acción

El Maltitol ejerce sus efectos principalmente a través de su absorción parcial y fermentación en el sistema digestivo humano . Durante la digestión, el this compound se divide en sorbitol y glucosa en los intestinos; la glucosa se absorbe, pero el sorbitol solo se absorbe parcialmente . El this compound restante se fermenta por las bacterias en el intestino grueso, lo que lleva a un aumento más lento del azúcar en sangre y los niveles de insulina en comparación con la sacarosa .

Compuestos similares:

Sorbitol: Otro alcohol de azúcar con propiedades similares pero menor dulzura.

Xilitol: Un alcohol de azúcar con dulzura similar pero diferentes efectos metabólicos.

Eritritol: Un alcohol de azúcar con menor dulzura y menos efectos secundarios gastrointestinales.

Singularidad del this compound: El this compound destaca por su alta dulzura (75–90% de la sacarosa) y su capacidad de usarse sin mezclarse con otros edulcorantes . También exhibe un efecto refrescante insignificante en comparación con otros alcoholes de azúcar .

Comparación Con Compuestos Similares

Sorbitol: Another sugar alcohol with similar properties but lower sweetness.

Xylitol: A sugar alcohol with similar sweetness but different metabolic effects.

Erythritol: A sugar alcohol with lower sweetness and fewer gastrointestinal side effects.

Uniqueness of Maltitol: this compound stands out due to its high sweetness (75–90% of sucrose) and its ability to be used without being mixed with other sweeteners . It also exhibits a negligible cooling effect compared to other sugar alcohols .

Actividad Biológica

Maltitol is a sugar alcohol commonly used as a low-calorie sweetener in various food products. Its unique properties not only provide sweetness but also contribute to health benefits, particularly in dental health and metabolic responses. This article explores the biological activity of this compound, focusing on its antibacterial effects, metabolic pathways, and implications for human health.

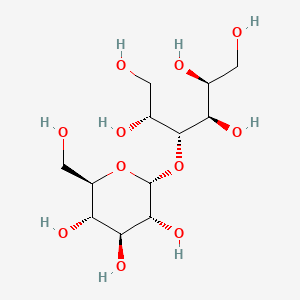

This compound (CHO) is synthesized from maltose through hydrogenation. It has a molecular weight of approximately 379.08 daltons and offers about 90% of the sweetness of sucrose, making it an attractive substitute for sugar in food products .

Absorption and Excretion

This compound is partially absorbed in the gastrointestinal tract, with excess being fermented by gut microbiota. Studies indicate that while some this compound is absorbed, it is rapidly excreted unchanged in urine . The metabolic pathway primarily involves fermentation, which results in lower postprandial glycemic responses compared to glucose .

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Streptococcus mutans, a primary bacterium implicated in dental caries. Research has shown that this compound can inhibit the growth of this bacterium, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported at 20 mg/mL and 40 mg/mL, respectively .

Case Study: Chewing Gum Intervention

A study involving 153 participants evaluated the impact of this compound-sweetened chewing gum on oral microbiota. Participants who chewed this compound gum exhibited a lower abundance of harmful bacterial species compared to those using regular gum or no gum at all. This suggests that this compound may play a role in reducing dental plaque formation and improving oral health .

Gastrointestinal Effects

While this compound is generally well-tolerated, it can cause mild gastrointestinal symptoms such as bloating and flatulence when consumed in large amounts. A study assessing the digestive tolerance of this compound found that participants reported increased gastrointestinal discomfort after consuming products containing this compound compared to those containing glucose . However, these effects were considered mild and manageable.

Comparative Analysis of this compound with Other Sweeteners

| Sweetener | Caloric Value (kcal/g) | Glycemic Index | Antibacterial Activity | Digestive Tolerance |

|---|---|---|---|---|

| This compound | 2.1 | 35 | Yes | Mild discomfort |

| Sorbitol | 2.6 | 9 | No | Moderate discomfort |

| Xylitol | 2.4 | 7 | Yes | Mild discomfort |

Propiedades

IUPAC Name |

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-WUJBLJFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044444 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder, Solid | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, slightly soluble in ethanol | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

585-88-6 | |

| Record name | Maltitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltitol [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucitol, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-α-D-glucopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65DG142WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 to 151 °C, 146-147 °C, 147 - 153 °C | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.